molecular formula C14H25BrO B13478845 1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane

1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane

Cat. No.: B13478845
M. Wt: 289.25 g/mol
InChI Key: DLKZPRGSWLRTLV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane is an organic compound that features a bromomethyl group, a cyclopropylmethoxy group, and an isopropyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

    Attachment of the Cyclopropylmethoxy Group: This can be achieved through a Williamson ether synthesis, where cyclopropylmethanol reacts with a suitable halide.

    Bromomethylation: The final step involves the bromomethylation of the cyclohexane ring, which can be done using bromine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane can undergo various chemical reactions:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Elimination Reactions: The bromomethyl group can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethers, amines, or other functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for potential pharmaceutical applications.

    Medicine: It could be explored as a lead compound for the development of new drugs.

    Industry: The compound might be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(methoxy)-4-isopropylcyclohexane: Similar structure but with a methoxy group instead of cyclopropylmethoxy.

    1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-methylcyclohexane: Similar structure but with a methyl group instead of isopropyl.

Uniqueness

1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane is unique due to the combination of its functional groups, which can impart specific chemical and physical properties. This uniqueness can make it valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H25BrO

Molecular Weight

289.25 g/mol

IUPAC Name

1-(bromomethyl)-1-(cyclopropylmethoxy)-4-propan-2-ylcyclohexane

InChI

InChI=1S/C14H25BrO/c1-11(2)13-5-7-14(10-15,8-6-13)16-9-12-3-4-12/h11-13H,3-10H2,1-2H3

InChI Key

DLKZPRGSWLRTLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CBr)OCC2CC2

Origin of Product

United States

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